(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Propanoic Acid Derivative: The protected amino acid is then reacted with an appropriate reagent to introduce the o-tolyl group. This can be achieved through various methods, including Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid derivative.
Oxidation: The o-tolyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group or the o-tolyl group can be replaced with other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide in an appropriate solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Free amino acid derivative.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The Boc group can also be selectively removed to reveal the free amino group, which can participate in further biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(o-tolyl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.
(S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of an o-tolyl group, leading to different reactivity and applications.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is unique due to the presence of both the Boc protecting group and the o-tolyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
(3S)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMSBGBNGEQDH-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426607 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499995-74-3 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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